molecular formula C14H20N2O4 B5741724 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B5741724
M. Wt: 280.32 g/mol
InChI Key: REGFPQSDDNAHEX-UHFFFAOYSA-N
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Description

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes a phenol group, a nitro group, and an amino group

Properties

IUPAC Name

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-15(8-10(2)3)9-11-6-12(16(18)19)14(17)13(7-11)20-4/h6-7,17H,2,5,8-9H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGFPQSDDNAHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and ethylamine.

    Nitration: The 2-methoxyphenol undergoes nitration to introduce the nitro group at the 6-position.

    Alkylation: The nitrated compound is then alkylated with ethyl(2-methylprop-2-enyl)amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[ethyl(2-methylprop-2-enyl)amino]sulfonyl}benzoic acid
  • 2-(diisopropylamino)ethyl methacrylate
  • 2-(tert-butylamino)methyl methacrylate

Uniqueness

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxy-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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